Dibutyl dodecyl phosphate

Critical Micelle Concentration Surfactant Self‑Assembly Asymmetric Dialkyl Phosphate

Dibutyl dodecyl phosphate (BDoP; synonym: n-butyl(n-dodecyl)phosphate) is an asymmetric, di‑alkyl phosphate triester with the molecular formula C20H43O4P and a computed log P of 7.67, indicating pronounced hydrophobicity. Its architecture—two short butyl (C4) chains and one long dodecyl (C12) chain esterified to a central phosphate—places it between fully symmetric trialkyl phosphates (e.g., tributyl phosphate) and mono‑dodecyl phosphates, creating unique aggregation, partitioning, and phase‑behavior characteristics that are critical for formulation science and industrial fluid engineering.

Molecular Formula C20H43O4P
Molecular Weight 378.5 g/mol
CAS No. 106133-56-6
Cat. No. B14325970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibutyl dodecyl phosphate
CAS106133-56-6
Molecular FormulaC20H43O4P
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOP(=O)(OCCCC)OCCCC
InChIInChI=1S/C20H43O4P/c1-4-7-10-11-12-13-14-15-16-17-20-24-25(21,22-18-8-5-2)23-19-9-6-3/h4-20H2,1-3H3
InChIKeyVWQAXZJWMHLYNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibutyl Dodecyl Phosphate (CAS 106133-56-6): Quantitative Surfactant Performance and Procurement Differentiator Data


Dibutyl dodecyl phosphate (BDoP; synonym: n-butyl(n-dodecyl)phosphate) is an asymmetric, di‑alkyl phosphate triester with the molecular formula C20H43O4P and a computed log P of 7.67, indicating pronounced hydrophobicity . Its architecture—two short butyl (C4) chains and one long dodecyl (C12) chain esterified to a central phosphate—places it between fully symmetric trialkyl phosphates (e.g., tributyl phosphate) and mono‑dodecyl phosphates, creating unique aggregation, partitioning, and phase‑behavior characteristics that are critical for formulation science and industrial fluid engineering [1].

Why Generic Substitution of Dibutyl Dodecyl Phosphate Risks Uncontrolled Surfactant Performance


Small changes in the length of the short alkyl chain of an asymmetric dialkyl phosphate produce disproportionately large shifts in critical micelle concentration (CMC), micelle aggregation number, and phase structure [1][2]. For instance, replacing the butyl chain with a hexyl chain (HDoP) reduces the minimum‑micelle aggregation number from 51.2 to 26.5 and alters the micelle axis ratio, while lowering the first CMC by more than three‑fold [1]. Therefore, interchanging BDoP with a generic in‑class dialkyl phosphate—even one that shares the dodecyl tail—will introduce non‑linear deviations in surface activity, solubilization capacity, and formulation rheology, potentially invalidating existing process specifications [1][2].

Dibutyl Dodecyl Phosphate Differentiation Evidence Guide: Head‑to‑Head Quantitative Data for Procurement


Critical Micelle Concentration (CMC) Head‑to‑Head: BDoP Maintains a Broader Monomeric Window than HDoP

The first critical micelle concentration (CMC) of n‑butyl(n‑dodecyl)phosphate (BDoP), determined by equilibrium surface tension at 298 K, is 1.87 × 10−3 mol L−1, whereas the n‑hexyl(n‑dodecyl)phosphate (HDoP) analog exhibits a CMC of 6.0 × 10−4 mol L−1 [1]. This 3.1‑fold higher CMC provides a larger concentration window of monomeric surfactant, allowing formulators to gradually reduce surface tension before micelles appear.

Critical Micelle Concentration Surfactant Self‑Assembly Asymmetric Dialkyl Phosphate

Minimum Micelle Aggregation Number: BDoP Forms Micelles Nearly Twice as Large as HDoP

Small‑angle neutron scattering (SANS) analysis gave a minimum micelle aggregation number (n0) of 51.2 for BDoP at the first CMC, compared with 26.5 for HDoP [1]. The corresponding micelle axis ratio (a + t)/(b + t) was 1.2 for BDoP and 1.0 for HDoP, confirming that BDoP minimum micelles are larger and slightly more elongated [1].

Micelle Aggregation Number SANS Prolate Spheroid Model

Micelle Surface Charge: Lower Ionization of BDoP Micelles Reduces Electrostatic Repulsion

The degree of ionization (αav) of BDoP micelles, calculated from conductivity slopes, is 0.60, substantially lower than the value of 0.70 measured for HDoP micelles [1]. The lower ionization reduces inter‑headgroup electrostatic repulsion, permitting tighter surfactant packing at the micelle surface.

Degree of Ionization Micelle Surface Charge Conductivity

Partition Coefficient (Log P): BDoP is ~3,000‑Fold More Lipophilic than Tributyl Phosphate

The computed octanol–water partition coefficient (Log P) of dibutyl dodecyl phosphate is 7.67 , whereas the widely used extraction solvent tributyl phosphate (TBP) has a reported Log P of 4.00 [1]. This ΔLog P of ~3.5 corresponds to an approximately 3,000‑fold greater preference for the organic phase, making BDoP a far stronger candidate for metal‑ion extraction from aqueous streams.

Partition Coefficient LogP Hydrophobicity Extraction

Chain‑Length Steric Effect on Phase Behavior: Raman and X‑ray Diffraction Distinguish BDoP from HDoP

Raman scattering and X‑ray diffraction studies of concentrated aqueous solutions revealed a marked difference in aggregate behavior between BDoP and HDoP, ascribed to the differing steric effect of the butyl versus hexyl short chains [1]. The phase structures of the BDoP–water binary system differ qualitatively from those of HDoP, demonstrating that the shorter butyl chain alters the surfactant packing parameter and thereby the macroscopic phase diagram [1].

Raman Spectroscopy X‑ray Diffraction Steric Effect Phase Behavior

Dibutyl Dodecyl Phosphate Application Scenarios Driven by Quantitative Differentiation Evidence


Precision‑Controlled Surfactant for Wider‑Window Microemulsion and Cleaning Formulations

The 3.1‑fold higher CMC of BDoP relative to HDoP [1] enables formulators to operate across a broader monomeric surfactant concentration range. This is particularly valuable in industrial cleaning and microemulsion systems where gradual surface‑tension reduction is required before micellization sets in, preserving interfacial stability during dilution or rinse steps.

High‑Solubilization Emulsifier for Encapsulation of Oily Active Ingredients

With a minimum‑micelle aggregation number of 51.2—nearly double that of HDoP [1]—BDoP‑based micelles offer a significantly larger hydrophobic core volume. This property supports enhanced solubilization and transport of lipophilic actives in pharmaceutical, cosmetic, and agrochemical encapsulation vehicles, improving payload capacity per micelle.

Hydrophobic Extractant for Metal‑Ion Separations from Aqueous Leachates

BDoP’s Log P of 7.67, approximately 3.5 log units (~3,000‑fold) higher than that of tributyl phosphate [1], makes it a compelling candidate for solvent‑extraction processes targeting rare‑earth or transition‑metal ions. The extreme lipophilicity minimizes extractant partitioning into the aqueous phase, reducing reagent consumption and secondary waste generation.

Tunable Gelator for Rheology Modulation in Personal‑Care and Specialty Chemicals

The steric‑effect‑driven divergence in phase behavior between BDoP and HDoP, evidenced by Raman and X‑ray diffraction [2], provides a molecular‑level tool to design organogels with specific viscoelastic profiles. Formulators can exploit this structural sensitivity to adjust product texture and flow characteristics without altering the surfactant backbone, a distinct advantage in skin‑care and industrial lubricant markets.

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